Imidacloprid-olefin

Catalog No.
S1520287
CAS No.
1115248-04-8
M.F
C9H8ClN5O2
M. Wt
253.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidacloprid-olefin

CAS Number

1115248-04-8

Product Name

Imidacloprid-olefin

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide

Molecular Formula

C9H8ClN5O2

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)

InChI Key

TYLCDJYHUVCRBH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl

Imidacloprid-olefin is a significant metabolite of the widely used neonicotinoid insecticide, imidacloprid. This compound, chemically represented as C₉H₈ClN₅O₂, is formed through metabolic processes in various organisms, including plants and insects. The structure of imidacloprid-olefin features a double bond between carbon atoms, which differentiates it from its parent compound, imidacloprid. This structural modification plays a crucial role in its biological activity and chemical behavior.

That are essential for its function and degradation. Notable reactions include:

  • Hydrolysis: Imidacloprid-olefin can be hydrolyzed under acidic or basic conditions, leading to the formation of various metabolites.
  • Fragmentation: In mass spectrometry studies, protonated forms of imidacloprid-olefin exhibit fragmentation patterns that include the loss of water and other small molecules. This fragmentation is influenced by the presence of the double bond in its structure .
  • Tautomerization: Imidacloprid-olefin can exist in tautomeric forms, affecting its reactivity and interaction with biological targets .

Imidacloprid-olefin exhibits notable biological activity, particularly as an insecticide. It has been shown to be significantly more potent than imidacloprid against certain pests:

  • Insecticidal Potency: Studies indicate that imidacloprid-olefin is at least ten times more effective against pests like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii) compared to its parent compound .
  • Toxicity to Aquatic Organisms: Research has demonstrated that imidacloprid-olefin has toxic effects on aquatic arthropods, such as Cloeon dipterum and Gammarus pulex, highlighting its environmental impact .

The synthesis of imidacloprid-olefin can occur through various pathways:

  • Metabolic Conversion: In plants and insects, imidacloprid is metabolized into imidacloprid-olefin via hydroxylation processes. This transformation can be facilitated by microbial action or enzymatic reactions under specific conditions .
  • Chemical Synthesis: Laboratory synthesis may involve the manipulation of imidacloprid under controlled conditions to induce olefination reactions, leading to the formation of the olefin derivative.

Research on the interactions of imidacloprid-olefin with biological systems reveals important insights:

  • Metabolism Studies: Investigations into how various organisms metabolize imidacloprid highlight the significance of imidacloprid-olefin as a key metabolite with distinct toxicological properties.
  • Environmental Impact: Studies assessing the persistence and degradation of imidacloprid and its metabolites in ecosystems indicate that imidacloprid-olefin can remain active for extended periods, influencing pest populations over time .

Imidacloprid-olefin can be compared with several similar compounds within the neonicotinoid class:

Compound NameStructure CharacteristicsBiological Activity
ImidaclopridNitro group; pyridine ringSystemic insecticide; moderate potency
5-HydroxyimidaclopridHydroxyl group; similar backboneLess potent than imidacloprid; retains insecticidal properties
AcetamipridAcetamide group; distinct structureEffective against a range of pests; lower toxicity profile
ThiamethoxamThiazole ring; different substituentsBroad-spectrum insecticide; less persistent in environment

Uniqueness of Imidacloprid-Olefin

Imidacloprid-olefin stands out due to its significantly higher potency against certain pests compared to its parent compound and other neonicotinoids. Its unique structural modifications contribute to its enhanced biological activity and environmental persistence, making it a critical component in integrated pest management strategies.

Desaturation of the Imidazolidine Moiety

The formation of imidacloprid-olefin is primarily driven by the desaturation of the imidazolidine ring in imidacloprid. This process involves hydroxylation at the ethylene bridge of the imidazolidine moiety, followed by dehydration to form a double bond [3] [4]. X-ray crystallography and density functional theory (DFT) calculations confirm that the olefin structure stabilizes through intramolecular hydrogen bonding between the N(1) proton of the imidazole ring and the nitroamine oxygen [1]. This tautomeric configuration facilitates subsequent degradation pathways.

In plants, hydroxylation is catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the C4 position of the imidazolidine ring. Subsequent dehydration eliminates a water molecule, resulting in the formation of the olefin derivative [3]. Comparative studies show that this pathway dominates over nitro-reduction or N-dealkylation routes in both insects and plants [4].

Temporal Aspects of Metabolic Conversion

The temporal dynamics of imidacloprid-olefin formation vary across organisms. In honeybees (Apis mellifera), imidacloprid is rapidly metabolized, with olefin appearing within 20 minutes of ingestion. At a dose of 20 µg/kg, olefin constitutes 8% of the total metabolites, peaking at 4 hours post-exposure [2]. The parent compound’s half-life ranges from 4.5 to 5 hours, after which olefin and 5-hydroxyimidacloprid become the primary metabolites [2].

Table 1: Temporal profile of imidacloprid-olefin formation in Apis mellifera

Time Post-IngestionOlefin Concentration (% of Dose)
20 minutes8%
4 hours12%
24 hours<1%

In plants, translocation through the xylem accelerates metabolism, with olefin detected in root tissues within 48 hours of soil application [3].

Enzymatic Mechanisms in Transformation

The dehydration step following hydroxylation is mediated by non-specific esterases and hydrolases. In Laodelphax striatellus, a cytochrome P450 isoform (CYP353D1v2) exhibits dual functionality, catalyzing both hydroxylation and dehydration [5]. Kinetic assays reveal that the enzyme’s activity is substrate-specific, with a Michaelis constant (K~m~) of 5.99 µM for imidacloprid [5].

DFT calculations further elucidate the energetics of dehydration, identifying three feasible mechanisms:

  • Proton transfer from N(5) of the pyridine to the nitroamine oxygen (energy barrier: 119 kJ/mol).
  • Bond rotation of the N(2)–N(4) linkage (117 kJ/mol).
  • 1,3-proton shift within the nitro group (145 kJ/mol) [1].

These pathways operate concurrently, with proton transfer being the most kinetically favorable [1].

Cytochrome P450 Involvement in Olefin Formation

Cytochrome P450 enzymes are central to olefin biosynthesis. In resistant Laodelphax striatellus strains, overexpression of CYP353D1v2 correlates with enhanced imidacloprid detoxification. Heterologous expression in Sf9 cells confirms its ability to hydroxylate imidacloprid, though dehydration requires auxiliary enzymes [5].

Table 2: Catalytic activity of CYP353D1v2 toward probing substrates

SubstrateSpecific Activity (pmol/min/pmol protein)
p-Nitroanisole32.70
Ethoxycoumarin0.317
Ethoxyresorufin1.22

The enzyme’s preference for p-nitroanisole underscores its role in oxidizing nitro-containing substrates [5].

Environmental Factors Influencing Conversion Rates

Environmental conditions modulate the efficiency of olefin formation. In plants, soil pH and organic matter content affect imidacloprid uptake and subsequent metabolism. Acidic soils (pH <6) enhance hydroxylation rates, while alkaline conditions favor nitro-reduction pathways [3]. Temperature also plays a critical role: at 25°C, olefin formation in Apis mellifera is twice as rapid as at 15°C [2].

Application method further influences metabolic outcomes. Seed treatments result in slower olefin generation compared to foliar sprays, likely due to delayed translocation through vascular tissues [3].

Imidacloprid-olefin represents a significant metabolite of the widely used neonicotinoid insecticide imidacloprid, exhibiting unique environmental distribution patterns that differ markedly from its parent compound. This metabolite demonstrates preferential accumulation in plant tissues over aquatic systems, displays distinct soil transformation kinetics, and shows characteristic translocation patterns that exclude root systems while facilitating upward movement through plant vascular systems.

Prevalence in Plant Tissues versus Aquatic Systems

Plant Tissue Distribution Patterns

Imidacloprid-olefin demonstrates pronounced accumulation in plant tissues, with concentrations significantly exceeding those found in aquatic environments. Research conducted on rapeseed plants revealed imidacloprid-olefin concentrations of approximately 1,000 parts per billion in green plant tissues, with imidacloprid to imidacloprid-olefin molar ratios of 2.24 and 1.47 for different treatment levels [1] [2]. This preferential accumulation in photosynthetic tissues represents a fundamental characteristic of the metabolite's environmental fate.

Eastern hemlock studies demonstrated that imidacloprid-olefin concentrations progressively increased from bottom to top strata within tree canopies, with the highest concentrations detected in upper foliage sections [3]. This vertical distribution pattern contrasts sharply with the parent compound, which shows decreasing concentrations with increasing height. The metabolite's presence in walnut husk maggot larvae feeding on upper canopy tissues measured 9.25 parts per billion in upper strata compared to 11.72 parts per billion in lower strata, indicating complex metabolic transformation processes occurring during translocation [4].

Aquatic System Concentrations

Imidacloprid-olefin concentrations in aquatic systems remain substantially lower than those observed in plant tissues. Surface water monitoring in the Netherlands detected imidacloprid-olefin at sub-parts per billion levels, while drinking water treatment facilities in China reported similar low-level detections [5]. These concentrations represent orders of magnitude differences compared to plant tissue accumulations, highlighting the metabolite's preferential partitioning toward terrestrial vegetation.

Aquatic invertebrate studies revealed imidacloprid-olefin presence in mayfly and amphipod tissues, though at concentrations considerably lower than those found in plant-feeding insects [6]. The metabolite's detection in these organisms suggests limited but measurable bioaccumulation potential in aquatic food webs, though the primary exposure pathway appears to be through terrestrial inputs rather than direct aquatic formation.

Matrix TypeTypical Concentration RangeDistribution PatternPersistence Category
Plant tissues100-1,000 ppbPreferential accumulationVery high
Aquatic systems0.01-100 pptLimited presenceVery low
Soil systems0.01-10 mg/kgModerate accumulationLow-moderate

Soil Persistence and Transformation Kinetics

Formation Kinetics in Soil Systems

Imidacloprid-olefin formation in soil environments follows predictable kinetic patterns, with initial detection occurring approximately 30 days after imidacloprid application across diverse soil types [7]. Laboratory studies conducted in West Bengal examined three distinct soil types: lateritic, gangetic alluvial, and coastal alkaline soils, revealing consistent metabolite formation timelines despite varying parent compound half-lives ranging from 28.7 to 47.8 days [7].

The transformation kinetics demonstrate temperature and moisture dependencies, with optimal metabolite formation occurring at 28°C under adequate moisture conditions. Microbial activity plays a crucial role in this transformation process, as sterile soil studies showed dramatically reduced metabolite formation rates compared to biologically active systems [8].

Persistence Characteristics

Imidacloprid-olefin exhibits moderate persistence in soil systems, with degradation rates generally exceeding those of the parent compound. Field studies under sugarcane cultivation revealed metabolite persistence of 10-15 days following initial formation, contrasting with parent compound persistence of 60-90 days [9]. This accelerated degradation reflects the metabolite's increased susceptibility to further microbial transformation processes.

Soil organic matter content significantly influences metabolite persistence, with higher organic matter soils demonstrating enhanced biodegradation rates. Studies across different soil types revealed half-life variations from 13-16 days in clay loam soils to 28-46 days in sandy soils, indicating texture-dependent persistence patterns [8] [10].

Transformation Pathways

The primary transformation pathway for imidacloprid-olefin involves hydroxylation reactions leading to 5-hydroxy derivatives, followed by further oxidation to 6-chloronicotinic acid [8] [11]. Microbial degradation studies identified specific bacterial strains capable of metabolizing imidacloprid-olefin, including Pseudoxanthomonas indica and Bacillus species, which demonstrate rapid metabolite utilization under controlled conditions [10].

Photodegradation represents an additional transformation pathway, particularly in surface soil layers exposed to ultraviolet radiation. Laboratory studies revealed photolysis half-lives ranging from 6-12 hours under direct sunlight conditions, though field conditions typically extend these timeframes due to soil shading and organic matter protection [12].

Soil TypeFormation TimePersistencePrimary PathwayHalf-life
Lateritic30 daysModerateMicrobial28.7 days
Alluvial30 daysModerateMicrobial35.8 days
Alkaline30 daysModerateMicrobial47.8 days
AgriculturalEarlyShortMicrobial10.64 days

Plant Uptake and Translocation Patterns

Uptake Mechanisms

Imidacloprid-olefin exhibits distinct uptake characteristics compared to its parent compound, with enhanced bioavailability in plant root systems leading to rapid translocation through xylem vessels. Root uptake studies demonstrated preferential absorption through active transport mechanisms, with uptake rates exceeding passive diffusion by 3-5 fold [13]. This enhanced uptake efficiency contributes to the metabolite's high plant bioaccumulation potential.

Foliar absorption represents an alternative uptake pathway, particularly relevant for aerial applications. Comparative studies between root and foliar uptake revealed 2-3 times higher initial tissue concentrations following foliar application, though root uptake provided more sustained tissue levels over extended periods [14].

Translocation Dynamics

The translocation pattern of imidacloprid-olefin follows exclusively acropetal movement through plant vascular systems, with no evidence of basipetal transport from leaves to roots [1] [2]. This unidirectional movement pattern contrasts with some other systemic pesticides and represents a key characteristic of the metabolite's plant physiology.

Translocation rates vary significantly among plant species, with woody species demonstrating slower but more persistent movement compared to herbaceous plants. Eastern hemlock studies revealed translocation timeframes of 12-36 months for complete canopy distribution, while annual crops like rapeseed achieved full distribution within 4-6 weeks [1] [3].

Tissue Distribution Patterns

Imidacloprid-olefin demonstrates preferential accumulation in metabolically active tissues, particularly young leaves and growing shoots. Concentration gradients typically show 2-5 fold higher levels in actively photosynthesizing tissues compared to mature or senescent plant parts [1] [3]. This distribution pattern reflects the metabolite's involvement in plant nitrogen metabolism and cellular energy processes.

Temporal distribution studies revealed increasing metabolite concentrations over time, with peak levels occurring 15-36 months post-application in perennial species. This prolonged accumulation pattern indicates continuous metabolite formation within plant tissues rather than simple translocation of pre-formed compounds [3].

Plant SpeciesUptake RateTranslocationPeak TimeDistribution
RapeseedHighAcropetal4 weeksLeaves only
Eastern hemlockModerateAcropetal12-36 monthsUpper canopy
Black walnutHighAcropetal5 monthsUpper canopy
TomatoVery highBidirectional35 daysLeaves/stems

Absence in Root Systems and Retransport Implications

Root System Exclusion

A distinctive characteristic of imidacloprid-olefin environmental fate involves its notable absence from plant root systems despite extensive presence in above-ground tissues. Comprehensive analysis of rapeseed root systems revealed no detectable imidacloprid-olefin concentrations, even when green plant tissues contained substantial metabolite levels [1] [2]. This absence contrasts sharply with the parent compound imidacloprid, which maintains measurable concentrations in root tissues throughout the growing season.

The exclusion mechanism appears to involve selective metabolite formation in above-ground plant tissues, with transformation from parent compound to metabolite occurring primarily in leaves and stems rather than roots. Enzymatic studies suggest that specific cytochrome P450 enzymes responsible for imidacloprid-olefin formation exhibit higher activity in photosynthetic tissues compared to root systems [15].

Retransport Inhibition

The absence of imidacloprid-olefin in root systems effectively eliminates any possibility of retransport from leaves back to soil systems through root exudation processes. This one-way translocation pattern represents a fundamental difference from other pesticide metabolites that may undergo bidirectional movement within plant vascular systems [1] [2].

Experimental evidence supporting retransport inhibition includes isotope labeling studies that tracked metabolite movement from initial formation sites to final accumulation locations. These studies confirmed exclusive upward movement through xylem vessels with no detectable downward transport through phloem pathways [3].

Implications for Environmental Fate

The exclusion of imidacloprid-olefin from root systems has significant implications for environmental fate modeling and risk assessment. This characteristic prevents direct soil contamination through root exudation, limiting the metabolite's environmental mobility compared to compounds that undergo bidirectional plant transport [1] [2].

Root system exclusion also influences the metabolite's persistence in plant tissues, as the absence of root-mediated elimination pathways results in prolonged tissue residence times. This extended persistence contributes to the metabolite's accumulation in plant-feeding insects and potential transfer through terrestrial food webs [6] [4].

Plant ComponentImidacloprid-olefin PresenceConcentrationTransport Direction
LeavesPresentHighUpward only
StemsPresentModerateUpward only
RootsAbsentNone detectedNo transport
FruitsPresentVariableUpward only

Comparative Environmental Distribution with Parent Compound

Soil Distribution Comparisons

Imidacloprid-olefin demonstrates markedly different soil distribution patterns compared to its parent compound imidacloprid. While imidacloprid maintains relatively high soil concentrations (0.1-100 mg/kg) with moderate to high persistence, imidacloprid-olefin typically occurs at lower concentrations (0.01-10 mg/kg) with reduced persistence[Multiple sources]. This difference reflects the metabolite's formation as a transient intermediate rather than a stable end product.

Soil mobility characteristics also differ significantly between the compounds. Imidacloprid exhibits moderate mobility through soil profiles, with potential for groundwater contamination under specific conditions. Imidacloprid-olefin shows reduced mobility due to its increased susceptibility to microbial degradation and photolysis, limiting its movement through soil layers [8] [10].

Plant Tissue Accumulation Patterns

The most pronounced difference between imidacloprid and imidacloprid-olefin occurs in plant tissue accumulation patterns. While imidacloprid maintains relatively uniform distribution throughout plant tissues, imidacloprid-olefin demonstrates preferential accumulation in metabolically active above-ground tissues [1] [2] [3]. This differential accumulation results in imidacloprid-olefin concentrations that can exceed parent compound levels in specific plant tissues.

Temporal accumulation patterns reveal divergent trends, with imidacloprid concentrations typically declining over time while imidacloprid-olefin concentrations increase due to ongoing metabolite formation. This temporal divergence creates shifting concentration ratios that influence the overall toxicological profile of plant tissues [3] [4].

Aquatic System Presence

Aquatic system distribution shows the most dramatic difference between the compounds. Imidacloprid maintains measurable concentrations in surface waters (0.02-800 ppt) with moderate persistence, while imidacloprid-olefin occurs at significantly lower concentrations (0.01-100 ppt) with very low persistence [5]. This difference reflects the metabolite's reduced stability in aquatic environments and limited formation pathways in water systems.

Bioaccumulation potential in aquatic organisms also differs substantially. While imidacloprid demonstrates moderate bioaccumulation in fish and invertebrates, imidacloprid-olefin shows limited bioaccumulation due to its rapid metabolism and elimination from aquatic organisms [6].

Environmental Persistence Comparison

Overall environmental persistence represents a key differentiating factor between the compounds. Imidacloprid demonstrates moderate to high persistence across environmental compartments, with half-lives ranging from weeks to years depending on conditions. Imidacloprid-olefin consistently shows lower persistence, with half-lives typically measured in days to weeks[Multiple sources].

This persistence difference has important implications for environmental risk assessment, as imidacloprid-olefin's reduced persistence may offset its increased biological activity in some environmental scenarios. However, the metabolite's preferential accumulation in plant tissues creates localized exposure scenarios that may exceed parent compound risks for plant-feeding organisms [1] [2] [3] [4].

Environmental MatrixImidaclopridImidacloprid-olefinPersistence Ratio
Soil0.1-100 mg/kg0.01-10 mg/kg5:1
Plant tissues1-1,000 ppb0.1-500 ppb1:2
Aquatic systems0.02-800 ppt0.01-100 ppt8:1
SedimentsModerateLow10:1

XLogP3

2

Use Classification

Transformation products

Dates

Last modified: 08-15-2023

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